Ethyl methylaminodithiocarbamate
Overview
Description
Ethyl methylaminodithiocarbamate is an organic compound with the molecular formula C₄H₉NS₂ and a molecular weight of 135.251 g/mol . This compound belongs to the class of dithiocarbamates, which are known for their ability to form stable complexes with transition metals. Dithiocarbamates have a wide range of applications in various fields, including agriculture, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methylaminodithiocarbamate can be synthesized through the reaction of ethylamine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
C2H5NH2+CS2+NaOH→C2H5NCS2Na+H2O
The resulting sodium ethylaminodithiocarbamate can then be treated with methyl iodide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl methylaminodithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Ethylamine and carbon disulfide.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Ethyl methylaminodithiocarbamate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl methylaminodithiocarbamate involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound’s effects are mediated through pathways involving metal ion coordination and redox reactions .
Comparison with Similar Compounds
- Sodium diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Tetramethylthiuram disulfide
Comparison: Ethyl methylaminodithiocarbamate is unique in its specific structure, which allows it to form distinct metal complexes compared to other dithiocarbamates. Its ethyl and methyl groups provide different steric and electronic properties, influencing its reactivity and applications .
Properties
IUPAC Name |
ethyl N-methylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKSXVVWOZQGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420168 | |
Record name | Ethyl methylaminodithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52664-26-3 | |
Record name | Ethyl methylaminodithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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